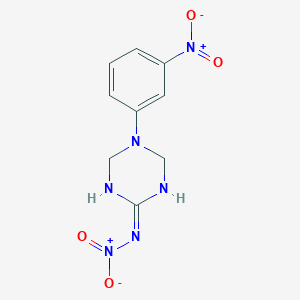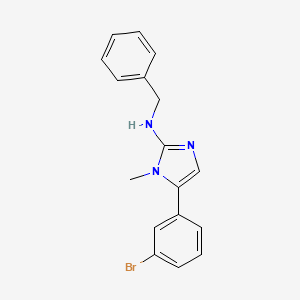![molecular formula C22H24N2O4 B11562237 N'-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11562237.png)
N'-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide is a compound with an intriguing structure. It belongs to the class of imidazole-containing chalcones, which have shown promising antifungal properties. Specifically, this compound has potential as an anti-aspergillus agent. Pulmonary aspergillosis (PA) is a respiratory disease caused by the fungus genus Aspergillus, and this compound could be a valuable addition to the arsenal of antifungal agents .
Preparation Methods
The synthesis of N’-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide involves a Claisen–Schmidt condensation reaction. Here are the key steps:
Starting Materials: 4-(1H-imidazol-1-yl)benzaldehyde and 4’-methylacetophenone.
Reaction: The two starting materials undergo a Claisen–Schmidt condensation in the presence of aqueous sodium hydroxide in methanol.
Product: The resulting compound is (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
Purification: The product is recrystallized from hot methanol to obtain high yield and purity .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or CrO3.
Major Products: The products formed from these reactions will vary based on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: As a building block for designing novel chalcone derivatives.
Biology: Investigating its antifungal properties and mechanisms of action.
Medicine: Exploring its efficacy against pulmonary aspergillosis.
Industry: Developing antifungal drugs .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. its antifungal activity likely involves interactions with specific molecular targets and pathways within the fungal cells.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-[3,4-bis(prop-2-enoxy)phenyl]methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O4/c1-4-12-26-20-11-8-18(14-21(20)27-13-5-2)15-23-24-22(25)16-28-19-9-6-17(3)7-10-19/h4-11,14-15H,1-2,12-13,16H2,3H3,(H,24,25)/b23-15+ |
InChI Key |
ZVKQROLRAQXPSE-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)

![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11562163.png)
![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562164.png)
![2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B11562168.png)
![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562170.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11562181.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)
![N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide](/img/structure/B11562190.png)
![3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11562202.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11562203.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11562204.png)
![4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11562217.png)

